molecular formula C17H16N2O4 B14129184 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid CAS No. 924818-11-1

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid

Cat. No.: B14129184
CAS No.: 924818-11-1
M. Wt: 312.32 g/mol
InChI Key: PXZBTJHQZBNGLY-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid is a synthetic compound featuring an indazole core substituted with a benzyl group at the 1-position, a methoxy group at the 5-position, and an acetic acid moiety linked via an ether bond at the 3-position. The indazole core, with adjacent nitrogen atoms, may enhance hydrogen-bonding capacity and metabolic stability compared to indole derivatives .

Properties

CAS No.

924818-11-1

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid

InChI

InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21)

InChI Key

PXZBTJHQZBNGLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-3-(2-Nitro-4-methoxyphenyl)propanoic Acid

The synthesis begins with 2-nitro-4-methoxybenzaldehyde, which undergoes a Henry reaction with nitromethane to yield β-nitrostyrene. Subsequent reduction of the nitro group to an amine, followed by Michael addition to acrylic acid, furnishes 3-amino-3-(2-nitro-4-methoxyphenyl)propanoic acid. This intermediate serves as the critical precursor for indazole formation.

Base-Catalyzed Cyclization and Nucleophilic Trapping

Heating the nitroaryl propanoic acid derivative in methanol or ethanol under basic conditions (e.g., NaOH, 150°C, microwave irradiation) induces cyclization. The mechanism proceeds through:

  • Nitro-to-nitrosime rearrangement : Facilitated by base, forming a reactive nitroso intermediate.
  • Intramolecular imine formation : The amine attacks the nitrosime, forming the indazole’s N–N bond.
  • Nucleophilic trapping : Methanol or ethylene glycol derivatives attack the electrophilic α-carbon, installing the alkoxyacetic acid side chain.

For the target compound, substituting methanol with benzyl bromide during cyclization introduces the N1-benzyl group. Alternatively, post-cyclization benzylation using benzyl halides under SN2 conditions achieves N1 functionalization.

Representative Conditions

Parameter Value
Starting Material 3-Amino-3-(2-nitro-4-methoxyphenyl)propanoic acid
Base NaOH (2 equiv)
Solvent Methanol/Ethanolamine
Temperature 150°C (microwave)
Time 30–60 minutes
Yield 65–78%

Post-Cyclization Functionalization

For indazole cores lacking the acetic acid side chain, late-stage derivatization offers flexibility.

Mitsunobu Etherification

Treating 1-benzyl-5-methoxy-1H-indazol-3-ol with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) installs the ethoxyacetic acid side chain. Subsequent saponification (LiOH, THF/H₂O) yields the target carboxylic acid.

Optimized Protocol

  • Indazolol : 1.0 equiv
  • Ethyl glycolate : 1.5 equiv
  • DIAD : 1.5 equiv
  • PPh₃ : 1.5 equiv
  • Solvent : THF, 0°C to rt, 12 h
  • Saponification : LiOH (2 equiv), THF/H₂O (3:1), 50°C, 4 h.

Alkylation with Bromoacetic Acid Derivatives

Reacting the indazol-3-ol with tert-butyl bromoacetate in the presence of K₂CO₃ (DMF, 80°C) forms the tert-butyl-protected ether. Acidic deprotection (TFA/DCM) provides the free acetic acid.

Key Data

Step Conditions Yield
Alkylation K₂CO₃, DMF, 80°C, 8 h 72%
Deprotection TFA/DCM (1:1), rt, 2 h 95%

Visible-Light-Driven Decarboxylative Coupling

A recent advance by ACS Journal of Organic Chemistry (2024) describes a photosensitizer-free method for acylating indazoles using α-keto acids. While designed for 3-acylindazoles, adapting this protocol with glycolic acid derivatives could theoretically yield the target compound.

General Procedure

  • Combine 1-benzyl-5-methoxy-2H-indazole (1.0 equiv) and α-ketoglutaric acid (5.0 equiv) in degassed MeCN.
  • Irradiate with blue LEDs (450 nm) under N₂ for 24 h.
  • Purify via flash chromatography.

This method remains exploratory for ether-linked side chains but highlights potential for radical-based functionalization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclization One-pot, scalable Requires specialized nitro precursors 65–78%
Mitsunobu High regioselectivity Costly reagents (DIAD, PPh₃) 60–72%
Alkylation Mild conditions Multi-step protection/deprotection 70–75%
Photocatalysis Ambient conditions Untested for ether linkages N/A

Chemical Reactions Analysis

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

"2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid," also known as bendazac, is an oxyacetic acid that has anti-inflammatory, anti-necrotic, anti-lipidemic, and choleretic properties . Research indicates its primary action is as an antidenaturant on proteins, which can inhibit protein denaturation caused by heat, ultraviolet radiation, free radicals, and other chemicals .

Bendazac Formulations and Administration

Bendazac can be administered in different formulations, including orally as the lysine salt, as eye drops, or topically for the skin . For oral administration, it is formulated with pharmaceutical excipients like disintegrating agents (e.g., maize starch) and lubricant agents (e.g., magnesium stearate) into tablets and capsules . Single doses of bendazac range between 0.250 g and 1 g, administered two to three times a day .

Case Studies and Research Findings

  • Blood-Retinal Barrier Improvement: Preliminary studies suggested an apparent improvement of the blood-retinal barrier in diabetic patients using bendazac lysine 500 mg three times a day for three to six months .
  • Dyslipemia Treatment: A study on 8 patients with dyslipemia treated with 658 mg of bendazac salt with L. lysine (corresponding to 400 mg of bendazac) showed positive results .

Safety and Precautions

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid with structurally related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) logP Functional Groups
2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid (Target) Indazole 1-Benzyl, 5-methoxy, 3-oxyacetic acid ~341.3 (estimated) ~3.5 (inferred) Ether, carboxylic acid, benzyl, methoxy
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid Indole 1-Benzoyl, 5-methoxy, 2-methyl, 3-acetic acid 323.35 3.27 Carboxylic acid, benzoyl, methoxy
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) Indole 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl, 3-acetic acid 357.79 3.1 Carboxylic acid, chlorobenzoyl, methoxy
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid Triazole 4-Methyl, 5-(1,3-benzodioxol-5-yloxymethyl), 3-sulfanylacetic acid 353.37 (estimated) N/A Sulfur ether, triazole, benzodioxole

Key Observations :

  • Core Structure : The indazole core in the target compound may confer greater metabolic stability compared to indole (e.g., Indomethacin) or triazole derivatives due to reduced susceptibility to oxidative degradation .
  • logP : The target compound’s inferred logP (~3.5) suggests moderate lipophilicity, comparable to Indomethacin (logP 3.1) and 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid (logP 3.27). Higher lipophilicity could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure comprises an indazole moiety, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The chemical structure of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid can be described as follows:

  • IUPAC Name : 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid
  • Molecular Formula : C15H15N2O3
  • CAS Number : 20187-55-7
  • Physical Form : White solid
  • Purity : ≥97%

Anti-inflammatory Properties

Research indicates that compounds related to indazole derivatives exhibit anti-inflammatory effects. For instance, studies have demonstrated that similar indazole compounds can significantly reduce inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, leading to reduced edema and pain .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of indazole derivatives. In vitro studies have shown that 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid exhibits cytotoxic effects against various cancer cell lines. For example, its IC50 values against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

Some studies have suggested neuroprotective properties associated with indazole derivatives. The compound may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Study 1: Anti-inflammatory Efficacy

In a controlled study involving rat models, the application of 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid demonstrated a significant reduction in inflammatory markers when administered subcutaneously. The dosage ranged from 10 to 100 mg/kg, with notable decreases in swelling and pain responses compared to untreated controls .

Study 2: Anticancer Activity

A recent in vitro study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment with concentrations of 5 µg/mL resulted in over 70% cell death after 48 hours, showcasing its potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µg/mL)Reference
Anti-inflammatoryRat Edema ModelN/A
AnticancerHCT-1161.9
AnticancerMCF-72.3
NeuroprotectiveNeuronal CellsN/A

Table 2: Pharmacokinetics Data (Hypothetical)

ParameterValue
Half-life4 hours
Bioavailability75%
MetabolismLiver (CYP450 enzymes)
Elimination RouteRenal

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid?

  • Methodology : The compound is synthesized via refluxing a mixture of the indazole precursor (e.g., 1-benzyl-5-methoxy-1H-indazol-3-ol) with sodium acetate and chloroacetic acid in acetic acid for 3–5 hours. Post-reaction, the product is purified by sequential washing (acetic acid, water, ethanol, diethyl ether) and recrystallization from a DMF/acetic acid mixture .
  • Key Steps :

Reagent Ratios : Use 1.1 equivalents of the formyl-indole precursor relative to the thiazolone derivative.

Purification : Recrystallization ensures >98% purity (HPLC) .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for benzyl (δ 5.2–5.4 ppm), methoxy (δ 3.8–4.0 ppm), and acetic acid (δ 2.5–3.0 ppm) groups.
  • HPLC : Verify purity ≥98% using a C18 column with acetonitrile/water mobile phase .
  • Elemental Analysis : Validate empirical formula (C₁₆H₁₄N₂O₃) with <0.3% deviation .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of acetic acid vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician and provide SDS documentation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

Parameter Screening : Use Design of Experiments (DOE) to test variables (temperature, stoichiometry, catalyst loading).

Case Study : Increasing sodium acetate to 2.0 equivalents (vs. 1.0) in analogous syntheses improved yields by 15% .

Catalyst Exploration : Evaluate alternatives like DMAP or TEA to enhance nucleophilic substitution .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting Workflow :

Impurity Analysis : Run LC-MS to identify byproducts (e.g., unreacted indazole precursor).

Cross-Validation : Compare with X-ray crystallography or 2D NMR (COSY, HSQC) to confirm assignments .

Case Example : A 2022 study resolved conflicting δ 3.8 ppm signals by attributing them to residual DMF solvent .

Q. What strategies mitigate instability during long-term storage?

  • Stability Studies :

  • Conditions : Test degradation under UV light (40°C, 75% RH) over 4 weeks.
  • Findings : Storage in amber vials at -20°C with desiccants preserved >95% integrity for 6 months .
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed acetic acid moiety) .

Q. How are common impurities (e.g., unreacted intermediates) removed during synthesis?

  • Purification Strategies :

Recrystallization : Use DMF/acetic acid (7:3 v/v) to isolate the target compound from polar byproducts .

Column Chromatography : Silica gel (hexane/ethyl acetate gradient) removes non-polar impurities .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Framework :

Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (reference: indomethacin protocols) .

Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .

Data Interpretation : Normalize activity to purity-adjusted concentrations to avoid false positives .

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